Journal Name:Nature Communications
Journal ISSN:2041-1723
IF:17.694
Journal Website:http://www.nature.com/ncomms/index.html
Year of Origin:2010
Publisher:Nature Publishing Group
Number of Articles Per Year:5058
Publishing Cycle:Bimonthly
OA or Not:Yes
Nature Communications ( IF 17.694 ) Pub Date: 2022-12-20 , DOI:
10.1088/2515-7639/aca71d
The complex magnetic ordering of parent compounds of most unconventional superconductors is crucial for the understanding of high-temperature superconductivity (SC). Within this framework, we have performed temperature-dependent magnetotransport experiments on a single crystal of SmFeAsO, a parent compound of iron pnictide superconductors. We observe multiple features in the measured transport properties at temperatures below the antiferromagnetic (AFM) ordering of Sm,
T
Nature Communications ( IF 17.694 ) Pub Date: 2022-08-19 , DOI:
10.1088/2515-7639/ac86f6
Understanding the electrical and thermal transport properties of materials is critical to the design of electronics, sensors, and energy conversion devices. Computational modeling can accurately predict material properties but, in order to be reliable, requires accurate descriptions of electron and phonon states and their interactions. While first-principles methods are capable of describing the energy spectrum of each carrier, using them to compute transport properties is still a formidable task, both computationally demanding and memory intensive, requiring integration of fine microscopic scattering details for estimation of macroscopic transport properties. To address this challenge, we present Phoebe—a newly developed software package that includes the effects of electron–phonon, phonon–phonon, boundary, and isotope scattering in computations of electrical and thermal transport properties of materials with a variety of available methods and approximations. This open source C++ code combines MPI-OpenMP hybrid parallelization with GPU acceleration and distributed memory structures to manage computational cost, allowing Phoebe to effectively take advantage of contemporary computing infrastructures. We demonstrate that Phoebe accurately and efficiently predicts a wide range of transport properties, opening avenues for accelerated computational analysis of complex crystals.
Device engineering of organic solar cells based on a boron subphthalocyanine electron donor molecule
Nature Communications ( IF 17.694 ) Pub Date: 2023-01-27 , DOI:
10.1088/2515-7639/acada2
A boron subphthalocyanine molecule has been employed as a novel electron donor in organic solar cells (OPVs), and optimized in terms of composition and device structure in small molecule solar cells. It is demonstrated that the power conversion efficiency (PCE) of the devices obtained by solution-processing in bulk heterojunction solar cells could be improved by one order of magnitude by changing the fabrication method to vacuum deposition, which promotes a better morphology in the OPV active layers. Importantly, upon insertion of an additional pristine C70 thin interlayer between the active layer and the hole transport layer the PCE was further improved, highlighting the importance of interfacial layer engineering in such subphthalocyanine small molecule OPVs.
Nature Communications ( IF 17.694 ) Pub Date: 2022-11-07 , DOI:
10.1088/2515-7639/ac9dc1
The electronic properties of Fe-based superconductors are drastically affected by deformations on their crystal structure introduced by doping and pressure. Here we study single crystals of FeSe
1−x
S
x
and reveal that local crystal deformations such as atomic-scale defects impact the spectral shape of the electronic core level states of the material. By means of scanning tunneling microscopy we image S-doping induced defects as well as diluted dumbbell defects associated with Fe vacancies. We have access to the electronic structure of the samples by means of x-ray photoemission spectroscopy (XPS) and show that the spectral shape of the Se core levels can only be adequately described by considering a principal plus a minor component of the electronic states. We find this result for both pure and S-doped samples, irrespective that in the latter case the material presents extra crystal defects associated to doping with S atoms. We argue that the second component in our XPS spectra is associated with the ubiquitous dumbbell defects in FeSe that are known to entail a significant modification of the electronic clouds of surrounding atoms.
Nature Communications ( IF 17.694 ) Pub Date: 2022-09-30 , DOI:
10.1088/2515-7639/ac92a7
Exploring two dimensional (2D) materials is important for further developing the field of quantum materials. However, progress in 2D material development is limited by difficulties with their production. Specifically, freestanding 2D materials with bulk non-layered structures remain particularly challenging to prepare. Traditionally, chemical or mechanical exfoliation is employed for obtaining freestanding 2D materials, but these methods typically require layered starting materials. Here we put forth a method for obtaining thin layers of β-Bi2O3, which has a three-dimensional covalent structure, by using chemical exfoliation. In this research, Na3Ni2BiO6 was exfoliated with acid and water to obtain β-Bi2O3 nanosheets less than 10 nm in height and over 1 µm in lateral size. Our results open the possibility for further exploring β-Bi2O3 nanosheets to determine whether their properties change from the bulk to the nanoscale. Furthermore, this research may facilitate further progress in obtaining nanosheets of non-layered bulk materials using chemical exfoliation.
Nature Communications ( IF 17.694 ) Pub Date: 2022-10-28 , DOI:
10.1088/2515-7639/ac9ad9
The crystal structure, electron energy-loss spectroscopy (EELS), heat capacity, and anisotropic magnetic and resistivity measurements are reported for Sn flux grown single crystals of orthorhombic Pr2Co3Ge5 (U2Co3Si5-type, Ibam). Our findings show that o-Pr2Co3Ge5 hosts nearly trivalent Pr ions, as evidenced by EELS and fits to temperature dependent magnetic susceptibility measurements. Complex magnetic ordering with a partially spin-polarized state emerges near T
sp = 32 K, with a spin reconfiguration transition near T
M = 15 K. Heat capacity measurements show that the phase transitions appear as broad peaks in the vicinity of T
sp and T
M. The magnetic entropy further reveals that crystal electric field splitting lifts the Hund’s rule degeneracy at low temperatures. Taken together, these measurements show that Pr2Co3Ge5 is an environment for complex f state magnetism with potential strongly correlated electron states.
Nature Communications ( IF 17.694 ) Pub Date: 2022-09-12 , DOI:
10.1088/2515-7639/ac8e34
We synthesized a new high-entropy-alloy-type (HEA-type) superconductor (Fe,Co,Ni,Cu,Ga)Zr2 with a T
c of 2.9 K. The EDX analyses revealed that the actual composition of the transition-metal site (Tr-site) is Tr = Fe0.17(1)Co0.18(2)Ni0.21(2)Cu0.25(1)Ga0.19(1), which gives the configurational entropy of mixing ΔS
mix = 1.60 R for the Tr site. Neutron powder diffraction revealed that the sample has a tetragonal CuAl2-type (space group: #140). The lattice constant of a monotonically decreases with decreasing temperature, but the lattice constant of c does not exhibit a clear shrinkage. Isotropic displacement parameter for both the Tr and Zr sites are large, which is probably caused by the HEA-type Tr site. The small temperature dependences of U
iso for both sites also indicate the presence of the local structural disorder in (Fe,Co,Ni,Cu,Ga)Zr2. From electrical resistivity, magnetic susceptibility, and specific heat measurements, bulk superconductivity was confirmed.
Nature Communications ( IF 17.694 ) Pub Date: 2022-08-02 , DOI:
10.1088/2515-7639/ac8315
We study the magnon spectrum of stacked zig-zag chains of point magnetic dipoles with an easy axis. The anisotropy due to the dipolar interactions and the two-point basis of the zig-zag chain unit cell combine to give rise to topologically non-trivial magnon bands in 2D zig-zag lattices. Adjusting the distance between the two sublattice sites in the unit cell causes a band touching, which triggers the exchange of the Chern numbers of volume bands switching the sign of the thermal conductivity and the sense of motion of edges modes in zig-zag stripes. We show that these topological features survive when the range of the dipolar interactions is truncated up to the second nearest neighbors.
Nature Communications ( IF 17.694 ) Pub Date: 2023-04-27 , DOI:
10.1088/2515-7639/accc56
The syntheses of FeS2 and Fe3S4 nanomaterials were optimized using a novel facile, surfactant-free, and microwave-assisted, one-pot synthesis method, run under ambient and reasonably mild reaction conditions. Synthetic parameters, such as metal precursor salt identity, reaction time, reaction temperature, metal:sulfur molar ratios, and solvent combinations, were all systematically investigated and optimized. A series of FeS2 (pyrite) samples was initially fabricated using thioacetamide (TAA) as the sulfur precursor to generate a distinctive, uniform octahedra-based morphology. Switching the sulfur precursor from TAA to L-cysteine resulted in a corresponding transformation in not only chemical composition from FeS2 to an iron thiospinel structure, Fe3S4 (otherwise known as greigite), but also an associated morphological evolution from octahedra to nanosheet aggregates. The study of these materials has enabled crucial insights into the formation mechanisms of these materials under a relatively non-conventional microwave-assisted setting. Furthermore, in separate experiments, multi-walled carbon nanotubes (MWNTs) and graphene were added in with underlying metal sulfide species to create conductive Fe–S/MWNT composites and Fe–S/graphene composites, respectively. The method of addition of either MWNTs or graphene was also explored, wherein an ‘ex-situ’ synthetic procedure was found to be the least disruptive means of attachment and immobilization onto iron sulfide co-reagents as a means of preserving the latter’s inherent composition and morphology. The redox acidity for the parent material and associated composites demonstrates the utility of our as-developed synthetic methods for creating motifs relevant for electrochemical applications, such as energy storage.
Nature Communications ( IF 17.694 ) Pub Date: 2023-04-19 , DOI:
10.1088/2515-7639/accaaa
Recent years have witnessed the emergence of indoor photovoltaic (PV) devices with the rapid development of the Internet of things technology field. Among the candidates for indoor PVs, halide perovskites are attracting enormous attention due to their outstanding optoelectronic properties suitable for indoor light harvesting. Here we investigated the indoor PV properties of CH3NH3PbI3-based devices using Spiro-OMeTAD and P3HT as the hole transport layers. The Spiro-OMeTAD-based devices show a consistently higher power conversion efficiency under indoor illumination and 1 sun, with the champion devices showing a power conversion efficiency of 21.0% and 30.1% for the forward and reverse scan under 1000 lux warm white LED illumination. Fewer trap states and higher carrier lifetime were revealed for Spiro-OMeTAD based devices compared to P3HT. The best-performed Spiro-OMeTAD-based devices are used to self-power a wearable motion sensor, which could detect human motion in real-time, to create a primary sensor system with independent power management. By attaching the Spiro-OMeTAD indoor PV device to the strain sensor, the sensor exhibits an accurate and sensitive response with finger bending movements with good repeatability and negligible degradation of mechanical stability, which indicates the success of sensor powering with the indoor PV device.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
综合性期刊1区 | MULTIDISCIPLINARY SCIENCES 综合性期刊1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
3.20 | 169 | Science Citation Index Science Citation Index Expanded | Not |
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